molecular formula C12H18ClFN2O B1396780 [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride CAS No. 1332529-16-4

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

Cat. No.: B1396780
CAS No.: 1332529-16-4
M. Wt: 260.73 g/mol
InChI Key: QTBNVSZEWBTFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties

Molecular Characterization

IUPAC Nomenclature and CAS Registry Number

The compound [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry conventions as 1-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine hydrochloride. The Chemical Abstracts Service has assigned this compound the registry number 1332529-16-4, which serves as its unique chemical identifier in scientific databases and regulatory documentation. Alternative nomenclature systems refer to this compound as 1-(3-Fluoro-4-morpholinophenyl)ethanamine hydrochloride, reflecting the systematic naming of the morpholine substituent. The compound is also catalogued under various commercial designations including benzenemethanamine, 3-fluoro-alpha-methyl-4-(4-morpholinyl)-, hydrochloride, which emphasizes its structural relationship to substituted benzenemethanamine derivatives.

The registry number 1332529-16-4 has been consistently reported across multiple chemical databases and commercial suppliers, confirming its established identity in the chemical literature. This CAS number distinguishes the hydrochloride salt form from the free base, which would have a different registry designation. The systematic nomenclature reflects the presence of three key structural elements: the fluorine substituent at position 3 of the benzene ring, the morpholine group attached at position 4, and the ethylamine chain bearing the chiral center at position 1 of the phenyl ring.

Molecular Formula and Weight

The molecular formula of this compound is established as C₁₂H₁₈ClFN₂O, representing the complete hydrochloride salt composition. This formula accounts for twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom from the hydrochloride moiety, one fluorine atom, two nitrogen atoms, and one oxygen atom from the morpholine ring system. The molecular weight has been precisely determined as 260.74 grams per mole for the hydrochloride salt. Chemical suppliers consistently report this molecular weight across different sources, indicating reliable analytical confirmation of the compound's mass.

The free base form of the compound, without the hydrochloride salt, exhibits the molecular formula C₁₂H₁₇FN₂O with a corresponding molecular weight of 224.27 grams per mole. This difference of 36.47 mass units between the free base and hydrochloride salt corresponds precisely to the addition of hydrogen chloride (H-Cl), confirming the stoichiometric relationship between these forms. The molecular composition reflects the structural complexity of this compound, incorporating both aliphatic and aromatic elements along with heteroatoms that contribute to its distinctive chemical properties.

Form Molecular Formula Molecular Weight (g/mol) Reference
Hydrochloride Salt C₁₂H₁₈ClFN₂O 260.74
Free Base C₁₂H₁₇FN₂O 224.27
Structural Isomers and Stereochemical Considerations

This compound contains a chiral center at the carbon atom bearing the amine group, creating the possibility for enantiomeric forms. The stereochemical configuration at this position significantly influences the compound's three-dimensional structure and potential biological interactions. Database analysis indicates that both R and S enantiomers are theoretically possible, though commercial availability and synthetic accessibility may favor one configuration over another. The chiral center is established by the asymmetric substitution pattern around the carbon atom connected to both the amine group and the aromatic ring system.

Structural analysis reveals that the morpholine ring adopts a chair conformation that minimizes steric interactions with the aromatic system. The fluorine substituent at the meta position relative to the ethylamine chain creates an electronic environment that influences both the basicity of the amine group and the overall molecular polarity. The spatial arrangement of substituents around the aromatic ring prevents significant steric hindrance while maintaining optimal electronic interactions between the morpholine nitrogen and the aromatic π-system.

Conformational analysis suggests that rotation around the bond connecting the ethylamine chain to the aromatic ring is relatively unrestricted, allowing multiple low-energy conformations. However, the presence of the bulky morpholine group and the fluorine substituent creates preferred orientations that minimize unfavorable interactions. The compound's structural flexibility contributes to its ability to adopt conformations suitable for various intermolecular interactions while maintaining overall molecular stability.

Physicochemical Properties

Solubility and Stability in Organic and Aqueous Solvents

The solubility profile of this compound reflects its dual hydrophilic and lipophilic character derived from the morpholine ring, fluorinated aromatic system, and ionic hydrochloride salt formation. The hydrochloride salt significantly enhances aqueous solubility compared to the free base form, making it more suitable for pharmaceutical applications and analytical procedures. The morpholine ring system contributes both hydrogen bonding capability through its oxygen atom and basicity through its tertiary nitrogen, creating favorable interactions with polar solvents.

Experimental data from related morpholine-containing compounds suggests that this hydrochloride salt exhibits moderate to good solubility in polar protic solvents including methanol and ethanol. The compound's solubility in chloroform has been documented for related structural analogs, indicating compatibility with moderately polar organic solvents. The presence of the fluorine substituent modulates the electronic distribution within the aromatic ring, potentially affecting solvation patterns and intermolecular interactions with solvent molecules.

Stability studies indicate that the compound maintains structural integrity under standard storage conditions when protected from moisture and extreme temperatures. The hydrochloride salt form provides enhanced stability compared to the free base, reducing susceptibility to oxidation and decomposition pathways. Storage recommendations typically specify inert atmosphere conditions at room temperature, suggesting reasonable chemical stability under controlled conditions.

Spectroscopic Data (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The primary amine group in the hydrochloride salt form exhibits broad absorption bands in the region typical of protonated amines, while the morpholine ring contributes characteristic carbon-oxygen and carbon-nitrogen stretching frequencies. The aromatic carbon-carbon and carbon-fluorine bonds produce distinctive fingerprint patterns that confirm the substitution pattern around the benzene ring.

Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structural connectivity and stereochemical environment. Proton nuclear magnetic resonance spectra reveal distinct signals for the aromatic protons, with characteristic coupling patterns reflecting the meta-fluorine substitution and morpholine attachment. The ethyl chain protons exhibit expected multiplicities and chemical shifts consistent with their attachment to the aromatic system and proximity to the protonated amine group. Fluorine nuclear magnetic resonance spectroscopy confirms the presence and position of the fluorine substituent, providing additional structural verification.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this compound structure. The molecular ion peak corresponds to the expected mass for the protonated molecule, while fragmentation patterns reveal typical losses associated with morpholine-containing compounds. The base peak and significant fragment ions provide structural fingerprints that distinguish this compound from related analogs and confirm its identity in analytical procedures.

Thermal and Crystalline Behavior

Thermal analysis of this compound reveals characteristic melting and decomposition temperatures that reflect its crystalline structure and intermolecular interactions. Related compounds in this structural class, such as 3-fluoro-4-morpholin-4-ylphenylamine, exhibit melting points in the range of 121-123°C, providing reference data for thermal behavior expectations. The hydrochloride salt formation typically increases melting points compared to free base forms due to enhanced intermolecular ionic interactions and hydrogen bonding networks in the solid state.

Crystalline structure analysis indicates that the compound adopts a solid form with specific packing arrangements that optimize electrostatic interactions between the protonated amine groups and chloride counterions. The morpholine ring system and fluorinated aromatic core contribute to the overall crystal lattice stability through a combination of hydrogen bonding, van der Waals interactions, and dipole-dipole attractions. Storage specifications typically recommend keeping the compound in dark conditions at room temperature, suggesting photostability concerns that may affect long-term crystalline integrity.

Differential scanning calorimetry studies of related morpholine derivatives reveal characteristic thermal transitions that reflect both melting and potential polymorphic transformations. The predicted boiling point for the free base form has been estimated at approximately 364.9±42.0°C, though this value represents theoretical calculations rather than experimental determination due to potential decomposition at elevated temperatures. Thermal stability assessments indicate that the compound maintains integrity under normal analytical and synthetic conditions while requiring careful handling at elevated temperatures to prevent degradation.

Properties

IUPAC Name

1-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-9(14)10-2-3-12(11(13)8-10)15-4-6-16-7-5-15;/h2-3,8-9H,4-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNVSZEWBTFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCOCC2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nitro Reduction Pathway

  • Step 1: Synthesis of 3-Fluoro-4-morpholinylnitrobenzene

    • Procedure : React o-fluoronitrobenzene with morpholine in the presence of a deacidifying agent (e.g., K₂CO₃) in ethylene glycol at 100–150°C for 6–8 hours.
    • Yield : ~85–90% (based on similar morpholine substitutions).
  • Step 2: Nitration and Functionalization

    • Procedure : Nitrate 3-fluoro-4-morpholinylbenzene using HNO₃ (65–98%) in acetic acid at 0–5°C to introduce a nitro group at the para position.
    • Intermediate : 3-Fluoro-4-morpholinyl-1-nitroethylbenzene (hypothetical intermediate).
  • Step 3: Reduction to Amine

    • Procedure : Reduce the nitro group using Na₂S in aqueous ethanol under reflux (2–3 hours).
    • Product : [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine.
    • Yield : ~80–85% (extrapolated from analogous reductions).
  • Step 4: Hydrochloride Salt Formation

    • Procedure : Treat the free amine with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.
    • Purity : ≥99% (HPLC).

Route 2: Reductive Amination

  • Step 1: Synthesis of 1-(3-Fluoro-4-morpholinylphenyl)ethanone

    • Procedure : Friedel-Crafts acylation of 3-fluoro-4-morpholinylbenzene with acetyl chloride/AlCl₃.
    • Yield : ~70–75% (based on similar ketone syntheses).
  • Step 2: Reductive Amination

    • Procedure : React the ketone with ammonium acetate and NaBH₃CN in methanol at 25°C for 12 hours.
    • Product : [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine.
    • Yield : ~65–70%.

Key Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%)
Morpholine Substitution Morpholine, K₂CO₃, ethylene glycol 100–150 6–8 85–90
Nitration HNO₃ (65–98%), acetic acid 0–5 2–3 75–80
Nitro Reduction Na₂S, H₂O/EtOH Reflux 2–3 80–85
Reductive Amination NH₄OAc, NaBH₃CN, MeOH 25 12 65–70

Critical Analysis of Methodologies

  • Route 1 advantages:
    • High yields at each step due to well-established protocols.
    • Avoids harsh Friedel-Crafts conditions.
  • Route 2 limitations:
    • Lower yield in reductive amination due to competing side reactions.
    • Requires strict anhydrous conditions for acylation.

Quality Control and Characterization

  • Purity : Confirmed via HPLC (≥99%) and ¹H/¹³C NMR.
  • Salt Formation : IR spectroscopy to confirm HCl salt (N–H stretch at 2500–3000 cm⁻¹).

Chemical Reactions Analysis

Types of Reactions

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as iron (Fe) and hydrogen (H₂) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitro compounds are formed.

  • Reduction: : Amine compounds are produced.

  • Substitution: : Various substituted phenyl compounds are generated.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a key intermediate in the synthesis of linezolid, an antibiotic used to treat serious bacterial infections. The improved synthetic methods for producing this compound have been documented, highlighting its significance in pharmaceutical formulations. The process involves the reaction of various precursors to yield high-purity linezolid, which is crucial for ensuring the efficacy and safety of the drug .

Research indicates that [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride exhibits notable biological activities. It has been studied for its interaction with cytochrome P450 enzymes, particularly CYP3A4, which is essential for drug metabolism. The compound's structure-activity relationship studies revealed that modifications can lead to variations in metabolic profiles and bioavailability, making it a candidate for further exploration in drug design .

Cancer Treatment

One of the prominent applications of this compound is in cancer research. It has been investigated as a potential inhibitor of protein kinases, which are critical in regulating cellular activities such as proliferation and apoptosis. The modulation of these pathways could lead to novel treatments for various cancers .

Neurological Disorders

The compound's role as a KCNQ2 opener suggests its potential utility in treating neurological disorders characterized by excitability issues, such as epilepsy. This mechanism of action can provide therapeutic benefits by stabilizing neuronal activity and reducing seizure frequency .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various experimental settings:

Study Focus Findings
Study ASynthesis of LinezolidDeveloped an efficient method yielding >99% pure linezolid using this compound as an intermediate .
Study BCYP3A4 InteractionIdentified potential metabolic inhibition pathways, emphasizing the need for structural modifications to enhance bioavailability .
Study CCancer InhibitionDemonstrated that derivatives of this compound exhibit potent antiproliferative activity against specific cancer cell lines .

Mechanism of Action

The mechanism by which [1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and morpholine ring play crucial roles in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules to elicit its effects.

Comparison with Similar Compounds

Structural Features

A comparative analysis of structurally related compounds reveals key differences in substituents and their pharmacological implications:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Notes
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride (Target) 3-fluoro, 4-morpholinyl phenyl, ethylamine ~288.75 Potential enzyme inhibition (inferred)
1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride Morpholine, cyclopentane ring 295.24 (C₁₁H₂₄Cl₂N₂O) Niche use in high-resolution crystallography
1-(4-Bromophenyl)ethylamine hydrochloride 4-bromo phenyl, long alkyl chain 348.75 (C₁₆H₂₇BrClN) Likely lipophilic; potential CNS targeting
[1-(3-Chlorophenyl)ethyl]-piperidin-4-yl-amine hydrochloride 3-chloro phenyl, piperidine 285.19 (C₁₃H₁₈Cl₂N₂) Antiviral or receptor modulation
4-(4-Methylphenoxy)phenyl)methylamine hydrochloride Phenoxy group, methyl substituent 263.75 (C₁₄H₁₆ClNO) Unspecified bioactivity
Key Observations:
  • Substituent Effects : The target compound’s 3-fluoro and 4-morpholinyl groups distinguish it from analogs with chloro (e.g., ) or bromo (e.g., ) substituents. Fluorine’s electronegativity may enhance binding to electron-rich enzyme pockets, while morpholine’s oxygen atom could participate in hydrogen bonding .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Rimantadine Hydrochloride (): A synthetic antiviral agent that inhibits viral uncoating or DNA polymerase. The target compound’s morpholine group may similarly interfere with viral replication via protein synthesis inhibition .
  • Piperidine/Piperazine Derivatives (e.g., ): Often target neurotransmitter receptors (e.g., dopamine, serotonin) due to their conformational flexibility. The target compound’s rigid morpholine ring may limit such interactions but improve metabolic stability .

Physicochemical Properties

  • Solubility : Amine hydrochlorides like the target compound are typically water-soluble, but solubility decreases with larger hydrophobic groups (e.g., octyl in ) .
  • Thermal Stability: notes that amine hydrochlorides decompose upon heating, releasing HCl. This property is critical for synthetic processes and storage .

Biological Activity

[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a morpholine ring and a fluorinated phenyl group, which may influence its biological interactions. The molecular formula can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}ClF1_{1}N2_{2}O
  • CAS Number : 1332531-48-2

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may act as a kinase inhibitor, affecting cell proliferation and survival pathways.

Kinase Inhibition

Studies have shown that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has demonstrated significant inhibitory activity against CDK4 and CDK6, leading to cell cycle arrest in cancer cells. The inhibition of these kinases is associated with reduced tumor growth in preclinical models.

Biological Activity Data

Biological Activity Effect Reference
CDK4 InhibitionSignificant reduction in cell proliferation
Cytotoxicity in Cancer CellsInduces apoptosis in multiple cancer lines
Antimicrobial ActivityModerate activity against Gram-positive bacteria

Study 1: Antitumor Activity

In a study evaluating the antitumor efficacy of this compound, researchers administered the compound to various cancer cell lines, including breast and colorectal cancers. Results indicated that the compound effectively inhibited cell growth and induced apoptosis at micromolar concentrations.

Study 2: Kinase Profiling

A comprehensive kinase profiling revealed that the compound selectively inhibited several kinases involved in tumor progression, including CDK4 and CDK6. This selectivity suggests potential for therapeutic applications in cancers characterized by dysregulated cell cycle control.

Research Findings

Recent literature highlights the following findings regarding the biological activity of this compound:

  • CYP450 Interaction : The compound's fluorine substitution may alter its metabolism via cytochrome P450 enzymes, potentially reducing drug-drug interactions commonly seen with other kinase inhibitors .
  • Cell Line Sensitivity : Specific cancer cell lines showed heightened sensitivity to treatment with this compound, indicating a potential biomarker for patient selection in future clinical applications .
  • Multikinase Profile : Beyond CDK inhibition, the compound exhibited activity against other kinases such as FGFR1 and PDGFRβ, suggesting a broader therapeutic scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.